3-(6-amino-9H-purin-9-yl)propyl acetate
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Overview
Description
3-(6-amino-9H-purin-9-yl)propyl acetate is a chemical compound with the molecular formula C10H13N5O2 and a molecular weight of 235.24 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound, and features an acetate group attached to a propyl chain linked to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate typically involves the reaction of 6-amino-9H-purine with 3-bromopropyl acetate under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the purine attacks the carbon atom of the bromopropyl acetate, displacing the bromine atom and forming the desired product.
Reaction Conditions:
Reagents: 6-amino-9H-purine, 3-bromopropyl acetate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 60-80°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-amino-9H-purin-9-yl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives such as 3-(6-oxo-9H-purin-9-yl)propyl acetate.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the substituent used.
Scientific Research Applications
3-(6-amino-9H-purin-9-yl)propyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-amino-9H-purin-9-yl)propyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic natural nucleotides, allowing it to inhibit enzymes involved in DNA or RNA synthesis. This inhibition can lead to the disruption of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-chloro-9H-purin-9-yl)propyl acetate
- 3-(6-methyl-9H-purin-9-yl)propyl acetate
- 3-(6-oxo-9H-purin-9-yl)propyl acetate
Uniqueness
3-(6-amino-9H-purin-9-yl)propyl acetate is unique due to the presence of the amino group, which allows for specific interactions with biological targets. This functional group can be modified to enhance the compound’s activity or selectivity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C10H13N5O2 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)propyl acetate |
InChI |
InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) |
InChI Key |
UMQCBOPIPHSVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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